N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and triazolopyrimidine intermediates. The pyrazole ring is typically synthesized through the reaction of phenylhydrazine with a diketone, followed by cyclization. The triazolopyrimidine moiety is prepared via a multi-step process involving the condensation of appropriate precursors. The final step involves the coupling of the pyrazole and triazolopyrimidine intermediates under specific reaction conditions to yield the target compound .
Chemical Reactions Analysis
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form additional ring structures.
Scientific Research Applications
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a bioactive agent, particularly in the development of new drugs.
Medicine: It shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
N~2~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific structural features and biological activity. Similar compounds include:
1,3-Diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole ring but differ in their substituents and overall structure.
Triazolopyrimidine derivatives: These compounds have the triazolopyrimidine moiety but may lack the pyrazole ring or have different substituents.
Pyrazolylmethylene derivatives: These compounds contain the pyrazole ring with a methylene bridge but differ in the attached functional groups.
Properties
Molecular Formula |
C22H17N7O |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H17N7O/c30-21(20-25-22-23-12-7-13-28(22)27-20)24-14-17-15-29(18-10-5-2-6-11-18)26-19(17)16-8-3-1-4-9-16/h1-13,15H,14H2,(H,24,30) |
InChI Key |
XTXUNSNGWUPJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C3=NN4C=CC=NC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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